molecular formula C13H8BrNS B14196541 2-(3-Bromo-1-benzothiophen-2-yl)pyridine CAS No. 851228-18-7

2-(3-Bromo-1-benzothiophen-2-yl)pyridine

Cat. No.: B14196541
CAS No.: 851228-18-7
M. Wt: 290.18 g/mol
InChI Key: FTTMXBLXCIALPL-UHFFFAOYSA-N
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Description

2-(3-Bromo-1-benzothiophen-2-yl)pyridine is an organic compound with the molecular formula C13H8BrNS. It is a heterocyclic compound that contains both a benzothiophene and a pyridine ring.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-1-benzothiophen-2-yl)pyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the benzothiophene ring can be substituted with other groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the Suzuki-Miyaura cross-coupling reaction typically results in the formation of carbon-carbon bonded products .

Mechanism of Action

The mechanism of action of 2-(3-Bromo-1-benzothiophen-2-yl)pyridine is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways, depending on its application. For example, in biological systems, it may interact with enzymes or receptors to exert its effects .

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-1-benzothiophene: Shares the benzothiophene ring but lacks the pyridine ring.

    2-(1-Benzothiophen-2-yl)pyridine: Similar structure but without the bromine atom.

Uniqueness

2-(3-Bromo-1-benzothiophen-2-yl)pyridine is unique due to the presence of both the benzothiophene and pyridine rings, as well as the bromine atom. This combination of structural features makes it a versatile compound for various applications .

Properties

CAS No.

851228-18-7

Molecular Formula

C13H8BrNS

Molecular Weight

290.18 g/mol

IUPAC Name

2-(3-bromo-1-benzothiophen-2-yl)pyridine

InChI

InChI=1S/C13H8BrNS/c14-12-9-5-1-2-7-11(9)16-13(12)10-6-3-4-8-15-10/h1-8H

InChI Key

FTTMXBLXCIALPL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(S2)C3=CC=CC=N3)Br

Origin of Product

United States

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